Cas no 2137944-58-0 (5-azaspiro2.4heptane-7-carboxylic acid hydrochloride)

5-azaspiro2.4heptane-7-carboxylic acid hydrochloride is a versatile compound utilized in organic synthesis, offering high purity and stability. It possesses a unique spirocyclic structure that enhances its reactivity in various chemical reactions. This compound's hydrochloride salt form ensures excellent solubility in aqueous solutions, facilitating its use in analytical and preparative procedures.
5-azaspiro2.4heptane-7-carboxylic acid hydrochloride structure
2137944-58-0 structure
Product Name:5-azaspiro2.4heptane-7-carboxylic acid hydrochloride
CAS No:2137944-58-0
MF:C7H12ClNO2
MW:177.628681182861
CID:4640444
PubChem ID:137698642
Update Time:2025-10-31

5-azaspiro2.4heptane-7-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride
    • 5-azaspiro2.4heptane-7-carboxylic acid hydrochloride
    • Inchi: 1S/C7H11NO2.ClH/c9-6(10)5-3-8-4-7(5)1-2-7;/h5,8H,1-4H2,(H,9,10);1H
    • InChI Key: MDCRCTKDBAHJSN-UHFFFAOYSA-N
    • SMILES: C(C1CNCC21CC2)(=O)O.Cl

5-azaspiro2.4heptane-7-carboxylic acid hydrochloride Pricemore >>

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Additional information on 5-azaspiro2.4heptane-7-carboxylic acid hydrochloride

Introduction to 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride (CAS No. 2137944-58-0)

5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2137944-58-0, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic amine derivative features a fused seven-membered ring system with an azacycloalkane core, making it an intriguing scaffold for the development of novel bioactive molecules. The hydrochloride salt form enhances its solubility and stability, facilitating its use in both in vitro and in vivo research applications.

The molecular framework of 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride consists of a spirocyclic structure where a nitrogen-containing heterocycle is linked to a seven-membered aliphatic ring. This particular arrangement imparts distinct steric and electronic properties, which can be exploited to modulate biological activity. The carboxylic acid moiety at the 7-position provides a site for further functionalization, enabling the synthesis of derivatives with tailored pharmacological properties.

In recent years, spirocyclic compounds have emerged as privileged scaffolds in drug discovery due to their ability to exhibit high binding affinity and selectivity towards biological targets. Among these, 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride has been investigated for its potential as a lead compound in the development of therapeutic agents. Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways, inflammation, and neurodegenerative diseases.

One of the most compelling aspects of 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride is its structural versatility. The spirocyclic core allows for conformational flexibility, which can be leveraged to optimize pharmacokinetic profiles such as solubility, bioavailability, and metabolic stability. Additionally, the presence of the azacycloalkane ring enhances metabolic resistance, potentially reducing the likelihood of rapid degradation by enzymatic processes.

Recent advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride with target proteins with greater accuracy. These studies have highlighted its potential as an inhibitor of enzymes implicated in cancer progression and inflammatory disorders. For instance, computational docking experiments have shown that this compound can bind to the active sites of certain kinases and proteases, suggesting its utility in developing targeted therapies.

The synthesis of 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride represents a significant achievement in organic chemistry due to the complexity of its spirocyclic framework. Multi-step synthetic routes have been developed that involve cyclization reactions, functional group transformations, and stereoselective methodologies to construct the desired molecular architecture accurately. These synthetic strategies not only contribute to the availability of this compound for research purposes but also serve as valuable tools for training future chemists in advanced organic synthesis techniques.

From a pharmaceutical perspective, the hydrochloride salt form of 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride offers several advantages over the free base form. The salt form enhances solubility in aqueous media, which is crucial for formulation development and drug delivery systems. Furthermore, it improves chemical stability under storage conditions, ensuring that the compound remains viable for extended periods without degradation.

The potential therapeutic applications of 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride are broad and span multiple disease areas. In oncology research, this compound has been explored as a candidate for developing kinase inhibitors that could disrupt signaling pathways involved in tumor growth and metastasis. Similarly, in inflammatory diseases such as rheumatoid arthritis and Crohn's disease, it has shown promise as an anti-inflammatory agent by modulating cytokine production and immune cell function.

In neurodegenerative disorders like Alzheimer's disease and Parkinson's disease, 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride has been investigated for its ability to interact with amyloid-beta plaques and alpha-synuclein aggregates—key pathological markers associated with these conditions. Early preclinical studies suggest that this compound may help prevent or slow down the aggregation process by stabilizing protein conformations or enhancing their clearance from affected tissues.

The role of 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride in drug discovery is further underscored by its compatibility with modern biocatalytic methods such as enzyme-mediated functionalization and asymmetric synthesis. These techniques allow for efficient production of enantiomerically pure derivatives without relying on traditional chiral auxiliaries or catalysts, thereby reducing costs and improving sustainability.

The future direction of research on 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride will likely focus on optimizing its pharmacological profile through structure-based drug design principles. By leveraging high-throughput screening (HTS) technologies combined with medicinal chemistry expertise, researchers aim to identify analogs with improved potency, selectivity, and reduced toxicity profiles suitable for clinical development.

In conclusion,5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride (CAS No. 2137944-58-0) represents a promising lead compound with diverse therapeutic potential across multiple disease areas including oncology,inflammatory diseases,and neurodegenerative disorders.* Its unique structural features,* synthetic accessibility,*and favorable pharmacokinetic properties make it an attractive candidate for further exploration.* As research continues,*this compound*holds significant promise*for contributing*to next-generation therapeutics aimed at addressing unmet medical needs.*

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